molecular formula C15H14N4O2S B2418980 2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888446-17-1

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No.: B2418980
CAS No.: 888446-17-1
M. Wt: 314.36
InChI Key: UQDUBQWLKHTHPA-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis

    • Research on compounds similar to 2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide focuses on their crystal structures. Studies have found that these compounds typically exhibit a folded conformation, where the pyrimidine ring inclines at various angles to the benzene ring. This structural analysis is crucial for understanding the compound's chemical properties and potential applications (Subasri et al., 2017).
  • Potential in Drug Development

    • Synthesized derivatives of 5H-pyrimido[5,4-b]indole, closely related to the queried compound, have been explored in pharmaceutical research. These derivatives have shown promise in reactions with aryl isocyanates and aryl isothiocyanates, leading to compounds potentially useful in drug synthesis (Shestakov et al., 2009).
  • Anticancer Activity

    • Research has been conducted on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which are structurally similar to the compound . These studies have evaluated their potential as antimicrobial agents and have found some promising antibacterial and antifungal activities, suggesting a potential avenue for anticancer research (Debnath & Ganguly, 2015).
  • Quantum Chemical Analysis

    • Advanced quantum chemical insights into molecules similar to this compound have been undertaken. This includes the study of molecular structures, NBO analysis, and spectroscopic properties, which are essential for understanding the interaction of these compounds at the molecular level (Mary et al., 2020).
  • Anti-Inflammatory and Antimicrobial Potential

    • Compounds structurally related to this compound have been synthesized and studied for their anti-inflammatory and antimicrobial properties. This research opens up possibilities for their use in treating various diseases and infections (Chalenko et al., 2019).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a variety of molecular and cellular effects.

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-7-19-14(21)13-12(18-15(19)22-8-11(16)20)9-5-3-4-6-10(9)17-13/h2-6,17H,1,7-8H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUBQWLKHTHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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